

Application Note & Protocol: High-Throughput Screening for FCPT (FBXW7) Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

Introduction

F-box and WD repeat domain-containing protein 7 (FBXW7 or FCPT) is a critical tumor suppressor protein that is frequently mutated or deleted in a wide range of human cancers.[1] [2][3] As the substrate recognition component of the Skp1-Cullin1-F-box (SCF) E3 ubiquitin ligase complex, FCPT plays a pivotal role in targeting numerous oncoproteins for ubiquitination and subsequent proteasomal degradation.[1][2] Key substrates of FCPT include cell cycle regulators such as cyclin E, and proto-oncogenic transcription factors like c-Myc and Notch1. The inactivation of FCPT leads to the accumulation of these oncoproteins, thereby promoting uncontrolled cell proliferation, genomic instability, and tumorigenesis.

Given its crucial role in suppressing cancer development, **FCPT** has emerged as a promising therapeutic target. The discovery of small molecule inhibitors that can modulate the **FCPT** signaling pathway holds significant potential for the development of novel anti-cancer therapies. High-throughput screening (HTS) is a powerful approach for identifying such inhibitors from large compound libraries.

This application note provides a detailed protocol for a robust and sensitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay designed for the high-throughput screening of **FCPT** inhibitors. TR-FRET is a highly suitable technology for HTS due to its homogeneous format, low background, and high sensitivity. The assay is based on the

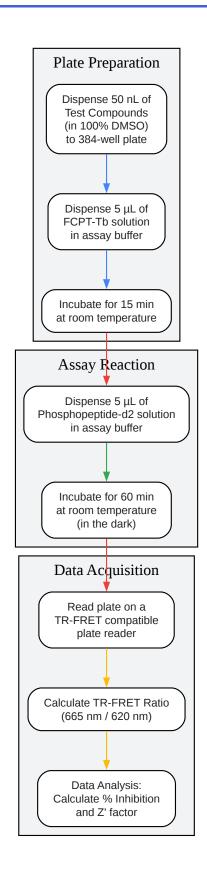


disruption of the interaction between **FCPT** and a fluorescently labeled peptide derived from one of its key substrates.

FCPT Signaling Pathway

FCPT functions as the substrate receptor within the SCF E3 ubiquitin ligase complex. The process begins with the phosphorylation of the substrate protein, creating a phosphodegron that is recognized and bound by the WD40 domain of **FCPT**. This interaction brings the substrate into proximity with the rest of the SCF complex, leading to its polyubiquitination by the E2 ubiquitin-conjugating enzyme and subsequent degradation by the 26S proteasome. Inhibition of the **FCPT**-substrate interaction prevents the degradation of oncoproteins, a hallmark of many cancers.





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